![molecular formula C20H29N3O3S B2434644 N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide CAS No. 1788844-62-1](/img/structure/B2434644.png)
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide
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Overview
Description
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide is a useful research compound. Its molecular formula is C20H29N3O3S and its molecular weight is 391.53. The purity is usually 95%.
BenchChem offers high-quality N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Virtual Screening and Biochemical Studies
One of the notable applications of this compound is in the field of virtual screening targeting the urokinase receptor. Research has shown that synthesizing analogues of this compound led to significant results in breast MDA-MB-231 invasion, migration, and adhesion assays. These compounds also exhibited properties that blocked angiogenesis and induced apoptosis, highlighting their potential in cancer research, particularly in breast tumor metastasis studies (Wang et al., 2011).
Molecular Interaction Studies
Another key area of application is in studying molecular interactions. For instance, a related compound was used to understand the binding interactions with the CB1 cannabinoid receptor. This research is crucial in developing a deeper understanding of receptor-ligand interactions and may have implications in the development of new therapeutic agents (Shim et al., 2002).
Synthesis and Evaluation as Potential Therapeutic Agents
Compounds related to N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide have been synthesized and evaluated for their potential as therapeutic agents. For example, research into heterocyclic carboxamides showed promising results in the context of antipsychotic agents (Norman et al., 1996).
Anti-Inflammatory and Analgesic Agent Development
Recent developments in the synthesis of novel benzodifuranyl, 1,3,5-triazines, 1,3,5-oxadiazepines, and thiazolopyrimidines derived from compounds with structural similarities have shown promise in their application as anti-inflammatory and analgesic agents. This research opens pathways for new drugs in managing inflammation and pain (Abu‐Hashem et al., 2020).
Antibacterial Activity Studies
The study of metal complexes of new benzamides, which are structurally related, has demonstrated the potential antibacterial activity of these compounds. This research is significant in the ongoing search for new antibiotics and treatments for bacterial infections (Khatiwora et al., 2013).
Mechanism of Action
Target of Action
The primary targets of this compound are ATP-binding cassette transporters . These transporters play a crucial role in cellular processes, including the transport of various molecules across extracellular and intracellular membranes .
Mode of Action
The compound acts as a modulator of ATP-binding cassette transporters . It interacts with these targets, potentially altering their function and leading to changes in the transport of molecules across membranes .
Biochemical Pathways
Given its interaction with atp-binding cassette transporters, it may influence pathways involving the transport of molecules across cell membranes .
Result of Action
Modulation of atp-binding cassette transporters could potentially impact a variety of cellular processes, including the transport of various molecules across cell membranes .
properties
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-4-[2-(ethylsulfanylmethyl)pyrrolidin-1-yl]piperidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O3S/c1-2-27-13-17-4-3-9-23(17)16-7-10-22(11-8-16)20(24)21-15-5-6-18-19(12-15)26-14-25-18/h5-6,12,16-17H,2-4,7-11,13-14H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBZDHWIJFYIZOT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSCC1CCCN1C2CCN(CC2)C(=O)NC3=CC4=C(C=C3)OCO4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(benzo[d][1,3]dioxol-5-yl)-4-(2-((ethylthio)methyl)pyrrolidin-1-yl)piperidine-1-carboxamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.